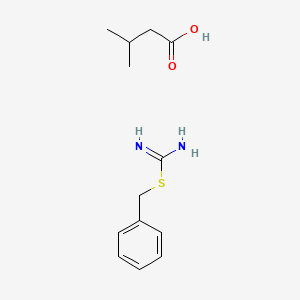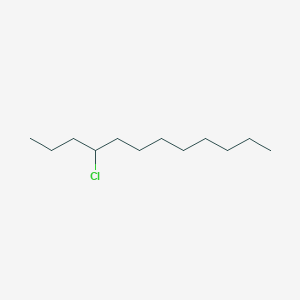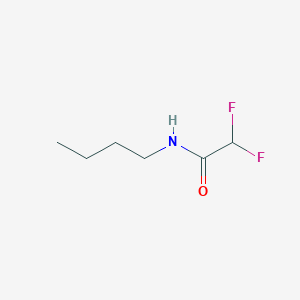
N-Butyl-2,2-difluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-2,2-difluoroacetamide is an organic compound with the molecular formula C6H11F2NO It is a fluorinated amide, which means it contains both fluorine atoms and an amide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Butyl-2,2-difluoroacetamide can be synthesized through several methods. One common approach involves the reaction of 2,2-difluoroacetic acid with n-butylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods. For example, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts such as palladium can facilitate the reaction and improve the overall production rate .
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-2,2-difluoroacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding difluoroacetamides.
Reduction: Reduction reactions can convert this compound into its corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include difluoroacetamides, amines, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
N-Butyl-2,2-difluoroacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: This compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Butyl-2,2-difluoroacetamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-2-fluoro-N-(2-phenylethyl)acetamide
- 2-Chloro-2-fluoro-N-(1-naphthylmethyl)acetamide
- 2-Bromo-2,2-difluoroacetamide
Uniqueness
N-Butyl-2,2-difluoroacetamide is unique due to its specific combination of a butyl group and difluoroacetamide moiety. This structure imparts distinct chemical and physical properties, such as increased lipophilicity and stability, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
368-33-2 |
|---|---|
Molekularformel |
C6H11F2NO |
Molekulargewicht |
151.15 g/mol |
IUPAC-Name |
N-butyl-2,2-difluoroacetamide |
InChI |
InChI=1S/C6H11F2NO/c1-2-3-4-9-6(10)5(7)8/h5H,2-4H2,1H3,(H,9,10) |
InChI-Schlüssel |
WTYBREGDZFNYJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,4R,8R,9S,10S)-10-[(dimethylamino)methyl]-3,4-dihydroxy-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide](/img/structure/B14750839.png)
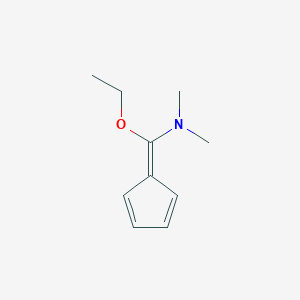

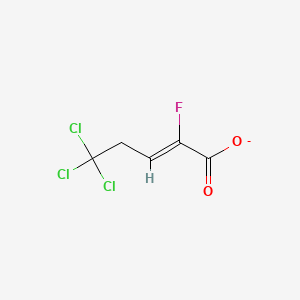
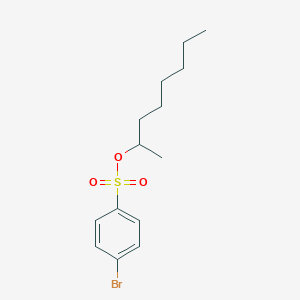
![Spiro[2.2]pent-1-ene](/img/structure/B14750890.png)


![2-fluoro-N-[(2S)-1-[1-(1H-indazol-5-yl)-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]-3-methyl-1-oxobutan-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B14750896.png)
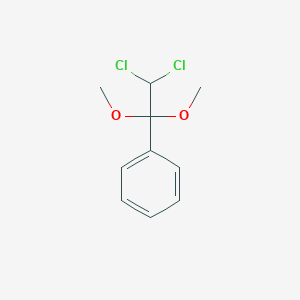
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B14750904.png)
